molecular formula C18H21N3O2 B6050276 3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE

3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE

Cat. No.: B6050276
M. Wt: 311.4 g/mol
InChI Key: LRDXAWDKMOWAII-QZGCLKAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit the function of certain enzymes, thereby exerting its biological effects . The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-15(22)18-14(8-5-9-16(18)23)19-11-10-17-20-12-6-3-4-7-13(12)21-17/h3-4,6-7,22H,2,5,8-11H2,1H3,(H,20,21)/b18-15-,19-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXAWDKMOWAII-QZGCLKAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.